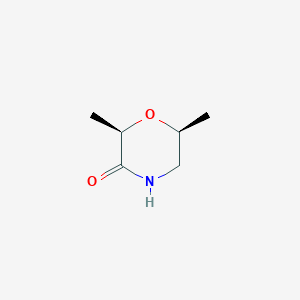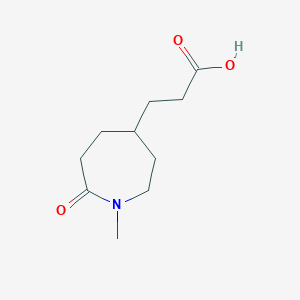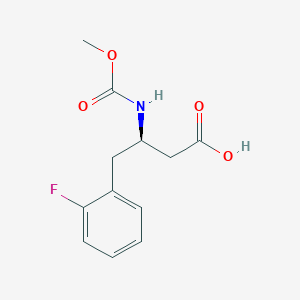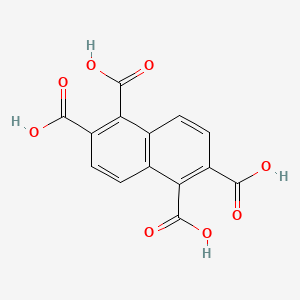
3,4,7,8-Naphthalene-tetracarboxylic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,2,5,6-tetracarboxylic acid is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four carboxylic acid groups attached to the naphthalene ring system. It is a highly conjugated molecule, which makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene-1,2,5,6-tetracarboxylic acid can be synthesized through the oxidation of naphthalene derivatives. One common method involves the oxidation of pyrene using chromic acid and chlorine. The resulting tetrachloride is hydrolyzed to form enols, which tautomerize to the bis-dione. This intermediate is further oxidized to yield naphthalene-1,2,5,6-tetracarboxylic acid .
Industrial Production Methods
In industrial settings, the production of naphthalene-1,2,5,6-tetracarboxylic acid often involves large-scale oxidation processes. These processes utilize strong oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-1,2,5,6-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, chlorine, and other strong oxidizers are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as alcohols, halides, and nitro compounds. These products have diverse applications in organic synthesis and material science.
Aplicaciones Científicas De Investigación
Naphthalene-1,2,5,6-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Mecanismo De Acción
The mechanism of action of naphthalene-1,2,5,6-tetracarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s highly conjugated structure allows it to participate in electron transfer reactions, making it an effective electron acceptor in organic electronic devices. Additionally, its carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-1,4,5,8-tetracarboxylic acid
- Perylene-3,4,9,10-tetracarboxylic acid
- Pyromellitic dianhydride
Uniqueness
Naphthalene-1,2,5,6-tetracarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic materials and in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C14H8O8 |
|---|---|
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
naphthalene-1,2,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8/c15-11(16)7-3-1-5-6(10(7)14(21)22)2-4-8(12(17)18)9(5)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
OBKARQMATMRWQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


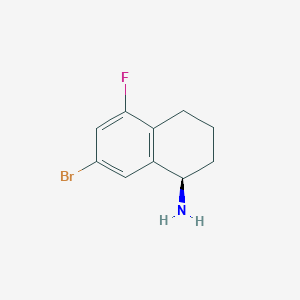
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)

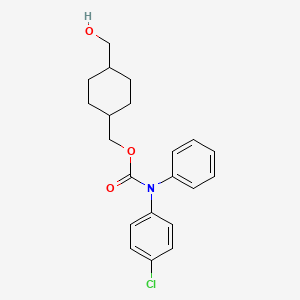
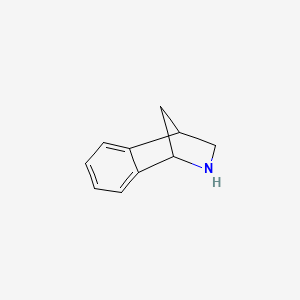
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
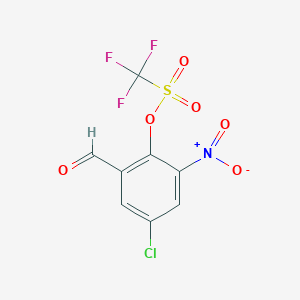
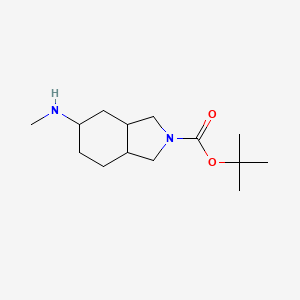
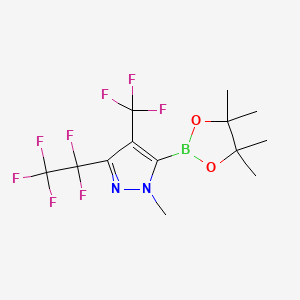
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)

